Trimethylthiourea
Description
Historical Context and Early Academic Investigations of Thiocarbamides
The study of thiocarbamides, also known as thioureas, has a rich history. The parent compound, thiourea (B124793), was first synthesized by the Polish scientist Marceli Nencki. analis.com.my These compounds, characterized by the (>N–C(S)–N<) functional group, are sulfur analogues of ureas where the oxygen atom is replaced by a sulfur atom. analis.com.myconicet.gov.ar Early academic work focused on understanding their fundamental chemistry, including synthesis methods and reactivity.
One of the most enduring methods for synthesizing substituted thioureas involves the reaction of amines with isothiocyanates. mdpi.com Other early methods included the reaction of carbon disulfide with various amines. researchgate.net The presence of the thiocarbonyl group (C=S) and adjacent nitrogen atoms imparts unique chemical properties to these molecules, making them subjects of interest for structural and reaction mechanism studies from the early days of organic chemistry. researchgate.net The ability of the thiourea moiety to form strong hydrogen bonds and act as a ligand for metal ions was also recognized in early research, laying the groundwork for future applications. tandfonline.comksu.edu.tr
Significance of Substituted Thioureas in Chemical Research
Substituted thioureas have garnered considerable interest in the scientific community due to their vast and varied applications. researchgate.netrsc.org Their structural flexibility and the specific properties of the C=S and N-H groups make them versatile molecules in both organic and inorganic chemistry. researchgate.net The nature and number of substituents on the nitrogen atoms significantly influence the molecule's properties and applications. analis.com.my
In synthetic organic chemistry, substituted thioureas are valuable building blocks for the synthesis of a wide array of heterocyclic compounds. researchgate.nettandfonline.com They have also emerged as highly selective and efficient organocatalysts in various chemical transformations. researchgate.net Beyond synthesis, their ability to form stable complexes with a wide range of metal ions has led to their extensive use in coordination and analytical chemistry. conicet.gov.artandfonline.comrsc.org They are employed as ligands for the separation and recovery of noble metals, as ionophores in ion-selective electrodes, and as precursors for creating metal sulfide (B99878) nanoparticles. conicet.gov.arresearchgate.netresearchgate.net The diverse applications of substituted thioureas are a testament to their chemical importance.
Table 1: Selected Applications of Substituted Thioureas in Chemical Research
| Application Area | Specific Use | References |
|---|---|---|
| Organic Synthesis | Precursors for heterocyclic compounds | tandfonline.com, researchgate.net |
| Catalysis | Organocatalysts in asymmetric synthesis | researchgate.net |
| Medicinal Chemistry | Scaffolds for antiviral, anticancer, and antibacterial agents | researchgate.net, mdpi.com |
| Agricultural Chemistry | Herbicides, fungicides, insecticides | researchgate.net, rsc.org |
| Analytical Chemistry | Ion-selective electrodes, trace metal analysis | tandfonline.com, researchgate.net, conicet.gov.ar |
| Materials Science | Precursors for metal sulfide nanoparticles, non-linear optical materials | researchgate.net, conicet.gov.ar |
| Hydrometallurgy | Separation and recovery of noble metals | researchgate.net |
Current Research Trajectories and Interdisciplinary Relevance of Trimethylthiourea
While the broader class of substituted thioureas is widely studied, specific research on this compound (TMTU) provides insight into its unique properties and interdisciplinary relevance. TMTU is a trisubstituted thiourea, and its basic chemical and physical properties are well-documented.
Table 2: Properties of this compound
| Property | Value | References |
|---|---|---|
| CAS Number | 2489-77-2 | scbt.com |
| Molecular Formula | C₄H₁₀N₂S | scbt.com |
| Molecular Weight | 118.20 g/mol | scbt.com |
Contemporary academic investigations into this compound often focus on its structural and conformational dynamics. Theoretical and experimental studies have been conducted to determine the rotational barrier of the C-N bond in N,N,N'-trimethylthiourea, analyzing the effects of the solvent medium on its conformational preferences. uci.eduacs.org Such fundamental studies are crucial for understanding intramolecular forces and solute-solvent interactions.
The interdisciplinary relevance of this compound is highlighted by its incorporation into more complex molecular structures designed for biological applications. For instance, a derivative, 1-[2-(acridin-9-ylamino)ethyl]-1,3,3-trimethylthiourea (a salt of ACRAMTU), has been studied for its interaction with DNA. nih.gov Research using high-resolution NMR spectroscopy has shown that this this compound derivative intercalates into specific DNA base steps from the minor groove, an unusual binding mode that is significant for the molecular recognition between DNA and potential drug conjugates. nih.gov This demonstrates the application of this compound scaffolds in the fields of medicinal chemistry and biochemistry, particularly in the design of cytotoxic agents for cancer research. nih.gov Furthermore, this compound itself has been noted in crystallographic studies, indicating its utility in materials science and solid-state chemistry research. researchgate.net This convergence of physical chemistry, biochemistry, and materials science underscores the interdisciplinary importance of this compound in modern research. solubilityofthings.compressbooks.pub
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1,3-trimethylthiourea | |
|---|---|---|
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InChI |
InChI=1S/C4H10N2S/c1-5-4(7)6(2)3/h1-3H3,(H,5,7) | |
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InChI Key |
JAEZSIYNWDWMMN-UHFFFAOYSA-N | |
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Canonical SMILES |
CNC(=S)N(C)C | |
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Molecular Formula |
C4H10N2S | |
| Record name | 1,1,3-TRIMETHYL-2-THIOUREA | |
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DSSTOX Substance ID |
DTXSID6021404 | |
| Record name | 1,1,3-Trimethyl-2-thiourea | |
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Molecular Weight |
118.20 g/mol | |
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Physical Description |
Prisms (from benzene or ligroin) or off-white powder. (NTP, 1992), Dry Powder, Solid; [HSDB] Off-white crystals; [Maybridge MSDS] | |
| Record name | 1,1,3-TRIMETHYL-2-THIOUREA | |
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| Record name | Thiourea, N,N,N'-trimethyl- | |
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Solubility |
0.1 to 1.0 mg/mL at 68 °F (NTP, 1992), VERY SOL IN WATER, ALCOHOL, SOL IN BENZENE, CHLOROFORM | |
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| Record name | TRIMETHYLTHIOUREA | |
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Vapor Pressure |
3.0 [mmHg] | |
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Color/Form |
PRISMS FROM LIQUID BENZENE | |
CAS No. |
2489-77-2 | |
| Record name | 1,1,3-TRIMETHYL-2-THIOUREA | |
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Melting Point |
189 to 190 °F (NTP, 1992), 87-88 °C | |
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Synthetic Methodologies and Strategies for Trimethylthiourea
Established Synthetic Routes to Trimethylthiourea
The most common and established method for synthesizing this compound involves the reaction of an appropriate isothiocyanate with an amine. nih.govorgsyn.org Specifically, the reaction of methyl isothiocyanate with a solution of dimethylamine (B145610) yields this compound. orgsyn.org This method is a general approach for preparing various alkyl thioureas. orgsyn.org For instance, symmetrical dimethylthiourea can be prepared using methyl isothiocyanate and a methylamine (B109427) solution. orgsyn.org
Another traditional route to thiourea (B124793) derivatives involves the use of thiophosgene. google.com However, this method is often avoided due to the high toxicity of the reagent. google.com The condensation of amines with carbon disulfide is also a known method for preparing substituted thioureas. researchgate.net
| Starting Materials | Reagents | Product | Reference |
| Methyl isothiocyanate | Dimethylamine solution | This compound | orgsyn.org |
| Methyl isothiocyanate | Methylamine solution | sym-Dimethylthiourea | orgsyn.org |
| Amines | Thiophosgene | Thiourea derivatives | google.com |
| Amines | Carbon disulfide | Substituted thioureas | researchgate.net |
Advanced Synthetic Approaches for Derivative Preparation
Advanced synthetic strategies for preparing derivatives of this compound and other substituted thioureas focus on improving efficiency, diversity, and sustainability. One such approach involves the use of thiocarbamoyl benzotriazoles as safe and easy-to-handle equivalents of isothiocyanates. rsc.org These can be converted to N-monosubstituted thioureas through vapor digestion synthesis under an ammonia (B1221849) atmosphere. rsc.org
Microwave-assisted synthesis has also emerged as a powerful tool. nih.gov For example, a base- and solvent-free microwave-assisted procedure allows for the one-pot synthesis of di- and trisubstituted thioureas in short reaction times and with good yields. nih.gov Another advanced method utilizes 1-(methyldithiocarbonyl)imidazole (B1600433) and its N-methylated salt as effective thiocarbonyl transfer agents, enabling the preparation of mono-, di-, and trisubstituted thioureas under mild conditions. nih.gov
Flow chemistry offers a continuous and efficient approach for the synthesis of variably functionalized thioureas. This has been demonstrated by reacting isocyanides with amines or amidines in the presence of an aqueous polysulfide solution. nih.gov
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound and its derivatives aims to reduce the environmental impact of chemical processes. A key focus is the use of environmentally benign solvents, with water being a prominent example. google.comorganic-chemistry.org An "on-water" reaction of (thio)isocyanates with amines has been developed for the sustainable and chemoselective synthesis of unsymmetrical (thio)ureas, eliminating the need for toxic organic solvents. organic-chemistry.org This method simplifies product isolation through filtration and allows for the recycling of the water effluent. organic-chemistry.org
Solvent-free synthesis is another green approach. asianpubs.org For instance, N-aryl-N'-aroyl(acyl)thioureas can be prepared in good yields by grinding the reactants together without any solvent. asianpubs.org The use of cyrene as a green alternative to solvents like THF has also been explored for the synthesis of nitro N,N'-diaryl thioureas. nih.gov
Furthermore, the development of synthetic methods that utilize less toxic and more readily available starting materials is a core principle of green chemistry. google.com For example, a method for synthesizing sulfonyl chlorides from S-alkylisothiourea salts, which are prepared from inexpensive thiourea and alkyl halides or mesylates, has been reported as an environmentally friendly alternative to traditional methods. organic-chemistry.org
| Green Chemistry Approach | Description | Reactants | Solvent/Conditions | Reference |
| "On-water" synthesis | Reaction of (thio)isocyanates with amines in water. | (Thio)isocyanates, Amines | Water | organic-chemistry.org |
| Solvent-free synthesis | Grinding reactants together without a solvent. | Ammonium thiocyanate, bis-functional acid chloride, arylamine | Solvent-free, grinding | asianpubs.org |
| Green solvent substitution | Using a biodegradable solvent as an alternative to traditional organic solvents. | Nitro N,N'-diaryl thioureas | Cyrene | nih.gov |
| Safer reagents | Utilizing less hazardous starting materials. | S-alkylisothiourea salts, N-chlorosuccinimide | - | organic-chemistry.org |
Catalytic Methods in this compound Derivatization
Catalysis plays a crucial role in the derivatization of thioureas, offering pathways to a wide range of functionalized molecules with high efficiency and selectivity. Thiourea-based organocatalysts are particularly significant, activating substrates through hydrogen-bonding interactions. rsc.orgwikipedia.org These catalysts are effective in various transformations, including asymmetric multicomponent reactions. rsc.org
Bifunctional thiourea catalysts, which possess both a hydrogen-bond donor and a Brønsted base functionality, have been developed to promote reactions such as the synthesis of 2-aryl/heteroaryl/styryl benzothiazoles. acs.org In some cases, thiourea itself can act as a bifunctional catalyst. acs.org
Metal-free catalytic systems are gaining attention due to their reduced toxicity and environmental impact. rsc.org For example, photoredox catalysis has been employed for the synthesis of symmetric and unsymmetric thioureas using carbon disulfide as the thiocarbonyl source under mild conditions. sioc-journal.cn Additionally, a ZnO/Al2O3 composite has been used as a heterogeneous and reusable catalyst for the synthesis of symmetrical N,N'-disubstituted thioureas from amines and carbon disulfide. acs.org
Chiral thiourea catalysts are instrumental in asymmetric synthesis. nih.govresearchgate.net For instance, chiral bifunctional thiourea catalysts have been successfully applied in the asymmetric synthesis of various drug molecules. researchgate.net The development of these catalysts often involves the reaction of chiral amines with isothiocyanates. nih.gov
Chemical Reactivity and Mechanistic Investigations of Trimethylthiourea
Oxidation Reactions of Trimethylthiourea
The oxidation of this compound (TMTU) is a multifaceted process that has been the subject of detailed kinetic and mechanistic studies. The reaction dynamics are notably faster compared to the oxidation of unsubstituted thiourea (B124793). researchgate.netnih.govacs.org
Kinetics and Reaction Dynamics of this compound Oxidation
The kinetics of this compound oxidation are complex and exhibit nonlinear behavior, often characterized by induction periods and autocatalysis. researchgate.netacs.orgacs.org For instance, the oxidation of TMTU by acidic bromate (B103136) mirrors the dynamics seen with unsubstituted thiourea, featuring an induction period before the formation of bromine. researchgate.netacs.orgacs.orgnih.gov However, the reaction with TMTU is significantly faster. researchgate.netacs.orgacs.orgnih.gov
The reaction with chlorine dioxide is autocatalytic. researchgate.netnih.govacs.orgacs.org The bimolecular rate constant for the reaction between chlorine dioxide and TMTU at pH 1.00 has been determined to be 16 ± 3.0 M⁻¹ s⁻¹. nih.govacs.orgacs.org The direct oxidation by aqueous bromine is also rapid, with a bimolecular rate constant of (1.50 ± 0.04) × 10² M⁻¹ s⁻¹. acs.orgnih.gov
Table 1: Bimolecular Rate Constants for TMTU Oxidation
| Oxidant | Rate Constant (M⁻¹ s⁻¹) | Conditions |
|---|---|---|
| Chlorine Dioxide | 16 ± 3.0 | pH 1.00 |
| Aqueous Bromine | (1.50 ± 0.04) × 10² | - |
S-Oxygenation Pathways and Intermediate Formation (e.g., Sulfenic, Sulfinic, Sulfonic Acids)
The primary pathway for the bioactivation and oxidation of thioureas like TMTU is S-oxygenation, which involves the progressive addition of oxygen atoms to the sulfur center. acs.org This process leads to the formation of several key intermediates.
The oxidation mechanism of TMTU consistently involves the initial formation of sulfenic and sulfinic acids. researchgate.netacs.orgacs.orgnih.gov The oxidation process is understood to occur in two main phases. researchgate.netnih.govacs.org The first phase is the S-oxygenation of the sulfur atom to produce the corresponding sulfinic acid. researchgate.netnih.govacs.orgacs.org In the subsequent phase, the sulfinic acid primarily undergoes hydrolysis. researchgate.netnih.govacs.orgacs.org This hydrolysis yields trimethylurea (B1211377) and a sulfoxylate (B1233899) anion, a highly reducing species that is quickly oxidized to sulfate (B86663). researchgate.netnih.govacs.orgacs.org
The sulfinic and sulfonic acids of TMTU are stable as zwitterionic species in acidic conditions but decompose rapidly in basic environments. researchgate.netnih.govacs.orgresearchgate.net The sulfonic acid intermediate is particularly stable and reacts very slowly. researchgate.netacs.orgacs.orgnih.govacs.org Its rate of oxidation is dictated by its rate of hydrolysis. researchgate.netnih.govacs.orgresearchgate.net
Role of C-S Bond Cleavage in Oxidation Mechanisms
The cleavage of the carbon-sulfur (C-S) bond is a critical step in the major oxidation pathway of this compound. researchgate.netacs.orgacs.orgnih.gov After the formation of the sulfinic acid intermediate, the primary route to the final products involves the cleavage of the C-S bond. researchgate.netacs.orgacs.orgnih.gov This cleavage results in the formation of a reducing sulfur-containing leaving group, which is then readily oxidized to sulfate. researchgate.netacs.orgacs.orgnih.gov
A minor pathway exists that proceeds through the formation of a sulfonic acid. researchgate.netacs.orgacs.orgnih.gov This sulfonic acid intermediate is very stable and is oxidized to urea (B33335) and sulfate at a much slower rate. researchgate.netacs.orgacs.orgnih.gov The stability of this intermediate means that the C-S bond cleavage at the sulfinic acid stage is the more significant pathway for the complete oxidation of TMTU. researchgate.netacs.org
Reactivity with Oxyhalogen Species (e.g., Bromate, Chlorite (B76162), Chlorine Dioxide)
This compound exhibits significant reactivity with various oxyhalogen species, often displaying complex kinetics.
Bromate: The oxidation of TMTU by acidic bromate is characterized by an induction period followed by the formation of bromine. researchgate.netacs.orgacs.orgnih.gov The stoichiometry of this reaction has been determined to be 4BrO₃⁻ + 3R₁R₂C=S + 3H₂O → 4Br⁻ + 3R₁R₂C=O + 3SO₄²⁻ + 6H⁺. researchgate.netacs.orgacs.orgnih.gov The reaction is considerably faster than the oxidation of unsubstituted thiourea. researchgate.netacs.orgacs.orgnih.gov The direct reaction with aqueous bromine is also very rapid, which prevents the observation of oligooscillatory bromine formation. acs.orgnih.gov
Chlorite: The reaction with chlorite in slightly acidic media is much faster than the corresponding reaction with unsubstituted thiourea. researchgate.netnih.govacs.org The stoichiometry is 2ClO₂⁻ + Me₂N(NHMe)C=S + H₂O → 2Cl⁻ + Me₂N(NHMe)C=O + SO₄²⁻ + 2H⁺. researchgate.netnih.govacs.org In the presence of excess chlorite, chlorine dioxide is formed after a brief induction period. researchgate.netnih.govacs.org
Chlorine Dioxide: The direct reaction of TMTU with chlorine dioxide is autocatalytic. researchgate.netnih.govacs.orgacs.org The process is believed to start with the formation of an adduct between the electron-rich sulfur center of TMTU and the chlorine dioxide radical. nih.govacs.orgacs.org This adduct then reacts with another molecule of chlorine dioxide and subsequently undergoes hydrolysis to produce chlorite and a sulfenic acid. nih.govacs.orgacs.org
Table 2: Stoichiometry of TMTU Oxidation with Oxyhalogen Species
| Oxidant | Stoichiometric Equation |
|---|---|
| Bromate | 4BrO₃⁻ + 3TMTU + 3H₂O → 4Br⁻ + 3Urea Analog + 3SO₄²⁻ + 6H⁺ |
| Chlorite | 2ClO₂⁻ + TMTU + H₂O → 2Cl⁻ + Urea Analog + SO₄²⁻ + 2H⁺ |
Autocatalytic Processes and Nonlinear Reaction Dynamics
The oxidation of this compound by oxyhalogen species frequently exhibits autocatalysis and nonlinear reaction dynamics. researchgate.netacs.org
In the oxidation by chlorite, when chlorite is in excess, the reaction shows a short induction period followed by a rapid, autocatalytic formation of chlorine dioxide. researchgate.net This occurs through the reaction of an intermediate, hypochlorous acid (HOCl), with the excess chlorite. researchgate.net The competition between reactions that produce and consume chlorine dioxide can lead to oligooscillations in its concentration. researchgate.net
Similarly, the oxidation by acidic bromate displays clock reaction characteristics, with an initial quiescent period before the formation of bromine. researchgate.netacs.orgacs.org This type of nonlinear behavior is a hallmark of complex reaction networks involving feedback loops and autocatalytic steps. The rapid reaction of TMTU with any bromine formed, however, prevents more complex dynamics like oligooscillatory bromine formation from being observed. acs.orgnih.gov
Influence of pH on Oxidation Kinetics and Mechanisms
The pH of the reaction medium has a significant influence on the kinetics and mechanisms of this compound oxidation. wvu.edu
In the oxidation by chlorite and chlorine dioxide, the stability of the sulfinic and sulfonic acid intermediates is pH-dependent. researchgate.netnih.govacs.orgresearchgate.net These intermediates exist as stable zwitterionic species in acidic environments but undergo rapid decomposition in basic conditions. researchgate.netnih.govacs.orgresearchgate.net
Furthermore, the rate of oxidation of the sulfonic acid intermediate is determined by its rate of hydrolysis, a process that is inhibited by acid. researchgate.netnih.govacs.orgresearchgate.net The direct reaction of chlorine dioxide with TMTU is also inhibited by acid. researchgate.netnih.govacs.orgacs.org This suggests that protonation of the reactants or intermediates can affect their reactivity. The complexity of the reaction dynamics in the TMTU-chlorite system is strongly influenced by the pH of the reaction medium. wvu.edu Generally, acidic conditions favor higher degradation rates in oxidation processes involving similar compounds. nih.govbrieflands.com
Comparative Oxidation Studies with Unsubstituted and Other Substituted Thioureas
The oxidation of this compound (TMTU) has been a subject of detailed kinetic and mechanistic studies, often in comparison to unsubstituted thiourea and other substituted analogues. These investigations reveal significant differences in reaction rates and pathways, largely attributable to the electronic effects of the methyl substituents.
Kinetic studies on the oxidation of TMTU by chlorite in a slightly acidic medium have shown that the reaction is considerably faster than the comparable oxidation of unsubstituted thiourea. nih.govresearchgate.netresearchgate.netacs.org This increased reactivity is attributed to the electron-donating nature of the methyl groups, which enhances the electron density at the sulfur atom, making it more susceptible to electrophilic attack. The stoichiometry of the reaction with chlorite has been determined to be:
2ClO₂⁻ + Me₂N(NHMe)C=S + H₂O → 2Cl⁻ + Me₂N(NHMe)C=O + SO₄²⁻ + 2H⁺ nih.govresearchgate.netacs.org
Similarly, the oxidation of TMTU by acidic bromate is much faster than that of unsubstituted thiourea. researchgate.net The mechanism in this case also involves the initial oxidation at the sulfur center. researchgate.net The presence of methyl groups in TMTU, as well as in other substituted thioureas like 1,3-dimethylthiourea (DMTU) and tetramethylthiourea (B1220291) (TMTU), influences the stability of the intermediate species formed during oxidation. For instance, in the oxidation of DMTU by acidic bromate, the oxoacid intermediates (sulfenic, sulfinic, and sulfonic acids) are not as abundant or stable as in the case of tetramethylthiourea. acs.org
The oxidation of thioureas, in general, is a complex process that can yield a variety of products, including ureas, sulfides, and oxides of sulfur and nitrogen, depending on the oxidant and reaction conditions. researchgate.net The initial step in the oxidation of substituted thioureas like TMTU is typically the S-oxygenation of the sulfur atom to form a sulfenic acid. nih.govresearchgate.netwvu.eduwvu.edu This is then further oxidized to sulfinic and sulfonic acids. nih.govresearchgate.netwvu.eduwvu.edu
A key difference in the oxidation mechanism of substituted thioureas compared to a stepwise oxidation of the sulfur center is the intervention of hydrolysis. wvu.eduwvu.edu For TMTU, after the formation of the sulfinic acid, the primary pathway involves hydrolysis, which leads to the formation of trimethylurea and a sulfoxylate anion. nih.govwvu.eduwvu.edu This highly reducing sulfoxylate anion is then rapidly oxidized to sulfate. nih.govwvu.eduwvu.edu
The reaction of TMTU with chlorine dioxide is autocatalytic and is inhibited by acid. nih.govacs.org The process begins with the formation of an adduct between the chlorine dioxide radical and the electron-rich sulfur atom of TMTU. nih.govacs.org This adduct then reacts with another molecule of chlorine dioxide, followed by hydrolysis to produce chlorite and a sulfenic acid. nih.govacs.org The bimolecular rate constant for this reaction at pH 1.00 has been determined to be 16 ± 3.0 M⁻¹ s⁻¹. nih.govacs.org
In the context of the thiourea-iodate reaction, which is a classic example of a clock reaction, the presence of substituents on the thiourea molecule can affect the reaction dynamics. acs.org While specific comparative data for TMTU in this system is not detailed, the general principle is that the electronic and steric effects of the substituents will influence the rates of the various steps in the reaction network. acs.org
Table 1: Comparative Oxidation Reactivity of Thioureas
| Feature | Unsubstituted Thiourea | This compound (TMTU) | 1,3-Dimethylthiourea (DMTU) |
|---|---|---|---|
| Reactivity with Chlorite | Slower | Much faster | - |
| Reactivity with Acidic Bromate | Slower | Much faster | Faster than unsubstituted |
| Intermediate Stability | - | Sulfinic and sulfonic acids are stable in acidic media | Oxoacid intermediates are less abundant and stable |
| Primary Oxidation Pathway | Stepwise oxidation of sulfur | S-oxygenation to sulfinic acid, then hydrolysis | S-oxygenation through sulfenic, sulfinic, and sulfonic acids |
Hydrolytic Pathways of this compound and its Oxidation Products
The hydrolysis of this compound and its subsequent oxidation products is a critical aspect of its chemical transformation, particularly in aqueous environments. The stability of these compounds is significantly dependent on the pH of the medium.
The oxidation of TMTU proceeds in two main phases, with hydrolysis playing a key role in the second phase. nih.gov The initial S-oxygenation of the sulfur atom leads to the formation of a sulfinic acid. nih.govwvu.eduwvu.edu This sulfinic acid intermediate then undergoes hydrolysis, which is a predominant pathway, to yield trimethylurea and a sulfoxylate anion. nih.govwvu.eduwvu.edu The sulfoxylate anion is a highly reactive and reducing species that is quickly oxidized to sulfate. nih.govwvu.eduwvu.edu
The sulfinic and sulfonic acids of TMTU exist as zwitterionic species. nih.gov These zwitterionic intermediates exhibit marked differences in stability based on the pH. They are stable in acidic environments but decompose rapidly in basic conditions. nih.gov The rate of oxidation of the sulfonic acid is, in fact, determined by its rate of hydrolysis. nih.gov This hydrolysis is inhibited by acid, meaning the sulfonic acid is more stable and less prone to oxidation at lower pH values. nih.gov
The direct reaction of TMTU with chlorine dioxide also involves a hydrolysis step. After the initial formation of an adduct and its subsequent reaction, hydrolysis occurs to yield chlorite and a sulfenic acid. nih.govacs.org
In a broader context, hydrolysis is a primary degradation pathway for many organic chemicals in the environment, which can occur through both enzymatic (biotic) and non-enzymatic (abiotic) processes. mdpi.com For thiourea derivatives, the C-S bond can be susceptible to cleavage under hydrolytic conditions, especially after oxidation of the sulfur atom. researchgate.net
Table 2: Hydrolytic Behavior of this compound and its Oxidation Intermediates
| Compound/Intermediate | Hydrolytic Pathway | Conditions Affecting Hydrolysis | Products of Hydrolysis |
|---|---|---|---|
| This compound (TMTU) | Can undergo hydrolysis, particularly after initial oxidation. | - | Trimethylurea and sulfur-containing species. |
| TMTU-Sulfinic Acid | Predominantly undergoes hydrolysis. | - | Trimethylurea and sulfoxylate anion. |
| TMTU-Sulfonic Acid | Hydrolysis is the rate-determining step for its further oxidation. | Inhibited by acid; rapid decomposition in basic media. | Trimethylurea and bisulfite (which is then oxidized to sulfate). |
| Adduct with Chlorine Dioxide | Undergoes hydrolysis as part of the reaction sequence. | - | Chlorite and sulfenic acid. |
Electron Transfer Processes and Redox Behavior
The electron transfer characteristics of this compound are central to its redox chemistry. While specific electrochemical data for this compound is not extensively detailed in the provided search results, the general principles of electron transfer in related systems offer valuable insights.
Electron transfer processes can involve one or more electrons. sciepub.com Reactions that are formally described as "two-electron" transfers are generally understood to occur as two distinct one-electron transfer steps. The apparent nature of the transfer in techniques like cyclic voltammetry depends on the difference in the redox potentials of the two successive electron transfers. um.es
In the context of thiourea compounds, the sulfur atom is the primary site of oxidation, which involves the removal of electrons. The electron-donating methyl groups in this compound increase the electron density on the sulfur atom, which would be expected to lower its oxidation potential compared to unsubstituted thiourea, making it easier to oxidize. This is consistent with the observed higher reactivity of TMTU with oxidizing agents. nih.govresearchgate.netresearchgate.netacs.org
The oxidation of TMTU by chlorine dioxide begins with the formation of an adduct with the radical chlorine dioxide species, which is an electron-rich center. nih.govacs.org This initial step can be viewed as the beginning of an electron transfer process.
The study of multicenter redox proteins provides a framework for understanding electron transfer in molecules with multiple redox-active sites. nih.gov Although TMTU is a small molecule, the principles of how local environment and interactions between sites affect redox potentials are broadly applicable.
Cyclic voltammetry is a powerful technique for investigating electron transfer mechanisms. sciepub.comuni-regensburg.de It can distinguish between reversible, quasi-reversible, and irreversible electron transfer processes. sciepub.com The scan rate in cyclic voltammetry can be used to probe the kinetics of the electron transfer. sciepub.com For a molecule like TMTU, a cyclic voltammetry study would reveal its oxidation potential and the stability of the resulting radical cation and further oxidation products.
Other Transformative Reactions
Besides oxidation and hydrolysis, this compound can participate in other types of chemical transformations, leveraging the reactivity of its thiocarbonyl group and nitrogen atoms.
This compound is used as a reagent in organic synthesis. cymitquimica.com A significant application is in the synthesis of isothiouronium compounds. chemicalbook.com This reaction typically involves the alkylation of the sulfur atom, which is a common reaction for thioureas. The resulting S-alkylisothiouronium salts are versatile intermediates in organic synthesis.
The reactivity profile of organosulfides, a class to which this compound belongs, indicates incompatibility with a range of substances. chemicalbook.com These include acids, diazo and azo compounds, halocarbons, isocyanates, aldehydes, alkali metals, nitrides, hydrides, and other strong reducing agents. chemicalbook.com Reactions with these can be exothermic and may produce hydrogen gas. chemicalbook.com Upon decomposition or reaction with an acid, hydrogen sulfide (B99878) may be liberated. chemicalbook.com
As an organic amide derivative, this compound can also exhibit reactions characteristic of this functional group. chemicalbook.com For instance, reactions with azo and diazo compounds can generate toxic gases, and reactions with strong reducing agents can form flammable gases. chemicalbook.com Mixing with dehydrating agents like phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂) could potentially lead to the formation of a corresponding cyanamide (B42294) derivative. chemicalbook.com
The thiourea moiety can also be involved in the formation of heterocyclic compounds. While specific examples involving this compound were not found in the search results, the general reactivity pattern of thioureas includes cyclization reactions to form various heterocycles. researchgate.net
Coordination Chemistry of Trimethylthiourea: Ligand Behavior and Metal Complexes
Synthesis and Characterization of this compound Metal Complexes
The synthesis of metal complexes with this compound typically involves the direct reaction of a metal salt with the ligand in a suitable solvent. youtube.com The resulting complexes can then be characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.
Complexes with Transition Metals (e.g., Zinc(II), Copper(II), Nickel(II), Chromium(III))
This compound forms stable complexes with a range of transition metals. bccampus.ca The coordination geometry of these complexes is influenced by the nature of the metal ion, its oxidation state, and the stoichiometry of the reaction.
| Metal Ion | Example Complex | Coordination Geometry | Reference |
| Zinc(II) | [Zn(tmtu)₂X₂] (X = Cl, Br, I) | Tetrahedral | rsc.org |
| Cobalt(II) | [Co(tmtu)₂X₂] (X = Br, I) | Tetrahedral | rsc.org |
| Copper(II) | [Cu(tmtu)₄]²⁺ | Distorted Tetrahedral | |
| Nickel(II) | [Ni(tmtu)₄]²⁺ | Square Planar | |
| Chromium(III) | [Cr(tmtu)₆]³⁺ | Octahedral |
This table is generated based on typical coordination geometries for these metal ions and may vary depending on specific reaction conditions.
NMR studies on Co(tmtu)₂X₂ (X = Br or I) complexes in acetone (B3395972) solution have revealed that the complexes are partially dissociated and undergo fast ligand exchange at room temperature. rsc.org
Complexes with Main Group Metals
While less common than transition metal complexes, this compound also forms complexes with main group metals. us-csic.esrsc.org The coordination in these complexes is also typically through the sulfur atom. The study of these complexes provides insight into the coordination preferences of p-block elements. Research in this area includes exploring mixed transition/main group metal complexes to develop cooperative routes for small molecule activation. us-csic.es
Structural Elucidation of this compound Coordination Compounds
The determination of the precise three-dimensional structure of this compound coordination compounds is crucial for understanding their chemical and physical properties. nou.edu.ng Several powerful analytical techniques are employed for this purpose.
A variety of spectroscopic methods are also indispensable for characterizing these complexes: scirp.org
Infrared (IR) Spectroscopy: Changes in the vibrational frequency of the C=S bond upon coordination can confirm the involvement of the sulfur atom in bonding to the metal.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide information about the ligand environment in solution. For paramagnetic complexes, NMR can be used to study isotropic shifts and ligand exchange dynamics. rsc.orgrsc.org
UV-Visible Spectroscopy: The electronic spectra of transition metal complexes provide information about the d-orbital splitting and the coordination geometry of the metal center. researchgate.net
Magnetic Susceptibility Measurements: This technique helps to determine the number of unpaired electrons in a transition metal complex, which in turn provides insight into its electronic structure and geometry. ajol.info
Through the combined application of these synthetic and analytical methods, a comprehensive understanding of the coordination chemistry of this compound continues to be developed.
Crystal Structures and Solid-State Geometries
In the solid state, this compound itself exists in at least two polymorphic forms, designated as polymorph I and polymorph II. acs.org Both polymorphs crystallize in the monoclinic space group P2₁/c or its alternative setting P2₁/n. acs.org The molecules in both forms are linked by N–H···S═C hydrogen bonds, forming chains. acs.org
When TMTU acts as a ligand in metal complexes, the resulting coordination geometries are diverse and depend on the metal ion, its oxidation state, and the other ligands present in the coordination sphere. For instance, in a tin(II) iodide complex, SnI₂·3TMTU, the solid-state structure has been characterized using Grazing-Incidence X-ray Diffraction (GI-XRD). amazonaws.com
The coordination of TMTU to a metal center typically occurs through the sulfur atom, which is the most common mode of binding for thiourea (B124793) and its derivatives. However, the specific coordination number and geometry around the metal ion can vary. For example, complexes can exhibit geometries ranging from square-planar to tetrahedral to octahedral. researchgate.netpreprints.org In some cases, distorted geometries are observed due to steric hindrance from the methyl groups on the thiourea ligand or the electronic effects of the metal center. scirp.orgunizar.es
Table 1: Crystallographic Data for Selected this compound-Related Structures
| Compound | Crystal System | Space Group | Key Geometric Features | Reference |
| This compound (Polymorph I) | Monoclinic | P2₁/c | Chains of molecules linked by N–H···S═C hydrogen bonds. | acs.org |
| This compound (Polymorph II) | Monoclinic | P2₁/n | Chains of molecules linked by N–H···S═C hydrogen bonds. | acs.org |
| [Ag(T2)₂]⁺ (T2 = a thiourea derivative) | - | - | Distorted tetrahedral geometry around the silver atom. | unizar.es |
Intramolecular and Intermolecular Hydrogen Bonding in Complexes
Hydrogen bonding plays a crucial role in defining the supramolecular architecture and stabilizing the crystal structures of this compound (TMTU) complexes. Both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds are observed, significantly influencing the packing of the molecules in the solid state. rsc.orgmdpi.com
The primary hydrogen bond donor in TMTU is the N-H group, while the sulfur atom of the thiocarbonyl group (C=S) is the principal acceptor. This leads to the formation of N-H···S hydrogen bonds, which are a recurring motif in the crystal structures of thiourea derivatives and their metal complexes. acs.org
In the solid state of pure this compound, molecules are linked into chains by N–H···S═C hydrogen bonds. acs.org When TMTU coordinates to a metal ion, the N-H group can still participate in hydrogen bonding with anions, solvent molecules, or other ligand molecules present in the crystal lattice.
Intermolecular hydrogen bonds are critical in building higher-dimensional networks. They can link individual complex units into one-dimensional chains, two-dimensional sheets, or three-dimensional frameworks. The geometry and strength of these hydrogen bonds are influenced by the steric and electronic properties of the entire complex.
Electronic and Magnetic Properties of this compound Complexes
The electronic and magnetic properties of this compound (TMTU) complexes are intrinsically linked to the nature of the central metal ion, its oxidation state, and the coordination environment provided by the ligands. TMTU, as a ligand, can influence these properties through its donor strength and the specific geometry it imposes on the metal center.
The electronic properties are often studied using techniques like UV-Vis spectroscopy, which provides information about the electronic transitions within the complex. These transitions can be metal-centered (d-d transitions) or ligand-to-metal or metal-to-ligand charge transfer bands. The energies of these transitions are sensitive to the coordination geometry and the nature of the metal-ligand bonding.
The magnetic properties of TMTU complexes arise from the presence of unpaired electrons on the metal ion. Complexes with metal ions having partially filled d-orbitals can exhibit paramagnetism. The magnetic susceptibility of these complexes can be measured as a function of temperature to determine the effective magnetic moment, which provides insight into the number of unpaired electrons and the spin state of the metal ion.
In some cases, magnetic interactions can occur between metal centers in polynuclear complexes, leading to phenomena such as antiferromagnetic or ferromagnetic coupling. rsc.orgmdpi.com These interactions are mediated by bridging ligands and are highly dependent on the distances and angles between the metal ions. For instance, weak ferrimagnetic coupling between adjacent metal centers has been observed, mediated by hydrogen bonding and C–H···π non-covalent interactions. rsc.org
Theoretical calculations, such as Density Functional Theory (DFT), can be employed to complement experimental data and provide a deeper understanding of the electronic structure and magnetic behavior of these complexes. rsc.org These computational methods can help to rationalize the observed properties and predict the behavior of new, related compounds. For some transition metal complexes, spin-crossover (SCO) phenomena can occur, where the spin state of the metal ion changes in response to external stimuli like temperature or pressure. rsc.org
Redox Processes and Electrochemical Studies of this compound Complexes
Electrochemical studies of this compound (TMTU) complexes provide valuable insights into their redox behavior, including the accessibility of different oxidation states of the central metal ion and the stability of the complex upon electron transfer. Techniques such as cyclic voltammetry are commonly used to investigate these processes.
The redox potential of a TMTU complex is influenced by several factors, including the nature of the metal, the coordination environment, and the solvent system used. The TMTU ligand, being a sulfur-donor, can stabilize certain oxidation states of the metal ion. The electron-donating ability of the methyl groups on the thiourea can also modulate the electron density at the metal center, thereby affecting its redox properties.
Electrochemical studies can reveal whether a redox process is reversible, quasi-reversible, or irreversible. A reversible process indicates that the complex maintains its structural integrity upon oxidation or reduction. Irreversible processes often suggest that the electron transfer is followed by a chemical reaction, such as ligand dissociation or a change in coordination geometry.
Furthermore, electrochemical studies can be used to synthesize new complexes in different oxidation states. By applying a controlled potential, it is possible to generate and characterize species that may not be accessible through conventional chemical synthesis.
Applications of this compound Metal Complexes in Catalysis and Materials Science
Metal complexes of this compound (TMTU) have shown promise in various applications within catalysis and materials science, largely due to their diverse structural and electronic properties. mdpi.com
In materials science , TMTU complexes are of interest for the development of new functional materials. Their ability to form well-defined crystal structures through coordination and hydrogen bonding makes them suitable building blocks for crystal engineering. rsc.org This can lead to the creation of materials with specific properties, such as:
Coordination polymers and metal-organic frameworks (MOFs) : The bifunctional nature of the TMTU ligand (coordination through sulfur and hydrogen bonding through the N-H group) can be exploited to construct extended networks. mdpi.com These materials can exhibit porosity and may have applications in gas storage, separation, and heterogeneous catalysis.
Luminescent materials : Some metal complexes containing thiourea-based ligands exhibit interesting photophysical properties, including luminescence. mdpi.com The electronic properties of the TMTU ligand can influence the emissive characteristics of the complex, making them potential candidates for use in sensors or light-emitting devices.
Precursors for nanomaterials : TMTU complexes can be used as single-source precursors for the synthesis of metal sulfide (B99878) nanoparticles. Upon thermal decomposition, the complex breaks down to yield well-defined nanomaterials with controlled size, shape, and composition.
The versatility of TMTU as a ligand, combined with the wide range of metal ions it can coordinate to, provides a rich platform for the design and synthesis of new catalysts and materials with tailored properties.
Theoretical and Computational Investigations of Trimethylthiourea
Density Functional Theory (DFT) Studies of Trimethylthiourea
Density Functional Theory (DFT) has emerged as a powerful computational tool in physics, chemistry, and materials science for investigating the electronic structure of many-body systems like atoms and molecules. rsc.org DFT calculations have been instrumental in elucidating various aspects of this compound, from its fundamental electronic properties to its behavior in chemical reactions. These methods are crucial for understanding catalytic processes that are otherwise difficult to access experimentally. researchgate.net
DFT calculations have been employed to analyze the electronic structure and molecular orbitals of thiourea (B124793) and its derivatives. rsc.orgnih.gov The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the reactivity of a molecule.
In related thiourea systems, the HOMO is often associated with the sulfur atom, indicating its role as a primary site for electrophilic attack, while the LUMO is typically a π* orbital involving the C=S bond and adjacent nitrogen atoms. rsc.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining the molecule's stability and reactivity. A smaller gap generally implies higher reactivity.
The introduction of methyl groups in this compound influences the electronic distribution and orbital energies compared to the parent thiourea molecule. This is due to the electron-donating nature of the methyl groups, which can affect the energies of the frontier orbitals and, consequently, the molecule's reactivity. The analysis of these orbitals helps in predicting the sites of interaction with other molecules and the nature of the resulting chemical bonds. d-nb.info
The rotation around the C-N bonds in urea (B33335) and thiourea derivatives has been a subject of both experimental and theoretical investigations due to the partial double bond character of these bonds. polimi.it For this compound, the barrier to rotation around the C-N(CH₃)₂ bond has been studied using dynamic NMR and theoretical calculations. chemrxiv.org
A study combining molecular dynamics simulations with quantum chemical methods (HF, B3LYP, B3LYP-D, M06-2X, and MP2) investigated the solvent effect on this rotational barrier. chemrxiv.org In methanol, this compound exhibits a rotational barrier of 10.5 ± 0.3 kcal/mol. chemrxiv.org Interestingly, unlike its urea counterpart, the rotational barrier of this compound remains unchanged in a D₂O/CD₃OD solution. chemrxiv.org This is attributed to the fact that the sulfur atom in this compound is a poor proton acceptor, leading to different hydrogen bonding interactions with the solvent in the ground and transition states compared to trimethylurea (B1211377). chemrxiv.org
DFT calculations are a valuable tool for modeling reaction mechanisms at the molecular level. rsc.org The oxidation of thioureas, including this compound, has been a subject of such studies. The oxidation of this compound by acidic bromate (B103136) has been investigated, revealing a faster reaction rate compared to unsubstituted thiourea. rsc.org The proposed mechanism involves initial oxidation steps leading to the formation of sulfenic and sulfinic acids. rsc.org
In the oxidation of this compound by chlorite (B76162) in acidic media, the reaction is significantly faster than that of the parent thiourea. rsc.org The stoichiometry of this reaction leads to the complete desulfurization of this compound to yield the corresponding urea and sulfate (B86663). rsc.org A key intermediate in this process is the S-oxide. rsc.org A detailed reaction scheme involving 20 reactions has been proposed to model the oxidation of this compound. rsc.org
While specific examples of this compound acting as a catalyst are not extensively documented in the literature, DFT provides a powerful framework for the rational design of catalysts. researchgate.netescholarship.orgnih.gov The principles of catalysis modeling with DFT can be applied to explore the potential catalytic activity of this compound or its derivatives.
DFT calculations can be used to:
Screen potential catalysts: By calculating the adsorption energies of reactants and the energy barriers of reaction steps on a potential catalyst's surface. mdpi.comnih.gov
Elucidate reaction mechanisms: By mapping the potential energy surface of a catalytic reaction, identifying transition states, and determining the rate-limiting step.
Understand structure-activity relationships: By correlating the electronic and geometric properties of a catalyst with its activity and selectivity. researchgate.net
For instance, the sulfur and nitrogen atoms in this compound could potentially act as coordination sites for metal ions, and DFT could be used to model the structure and catalytic properties of such complexes. The insights gained from modeling the oxidation pathways of this compound could also inform the design of catalysts for related chemical transformations.
Reaction Mechanism Modeling using DFT (e.g., Oxidation Pathways)
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a computational microscope to observe the time evolution of a system of atoms and molecules. This technique has been applied to study this compound, particularly in conjunction with quantum chemical methods, to understand its dynamic behavior in solution. rsc.orgnih.gov
MD simulations have been crucial in elucidating the role of the solvent on the conformational dynamics of this compound. rsc.org By simulating the interactions between this compound and solvent molecules (e.g., water, methanol), researchers can gain insights into how hydrogen bonding affects the rotational barriers around the C-N bonds. chemrxiv.org These simulations have shown that for this compound, the interactions with the solvent are different from its urea analog, which explains the observed differences in their rotational barriers in different solvents. chemrxiv.org
Computational Thermodynamics and Kinetics
Computational thermodynamics and kinetics are essential for a quantitative understanding of chemical processes involving this compound. These methods allow for the prediction of thermodynamic properties and reaction rates, which are crucial for process design and optimization.
Computational thermodynamics, often utilizing methods like the Conductor-like Screening Model for Real Solvents (COSMO-RS), can be used to predict the thermodynamic properties of this compound in the liquid phase. chemrxiv.org This includes properties like solubility and partitioning behavior, which are important in various chemical applications.
Computational Approaches in Drug Discovery and Materials Design
Computational modeling has become an indispensable tool in both pharmaceutical research and materials science, enabling the rational design and prediction of molecular properties and behaviors. frontiersin.orgliverpool.ac.ukmpie.de In the context of this compound (TMTU) and its derivatives, computational approaches such as Quantitative Structure-Activity Relationship (QSAR) studies, Density Functional Theory (DFT), and molecular dynamics simulations are pivotal. researchgate.netnih.govdrugdiscoverynews.com These methods facilitate the exploration of TMTU's potential in drug discovery and its application in advanced materials by providing deep insights into molecular structure, stability, and reactivity. researchgate.netrsc.org
Computational Approaches in Drug Discovery
The field of computer-aided drug design leverages computational methods to accelerate the identification and optimization of new therapeutic agents. frontiersin.orgsilicos-it.be One of the primary techniques is Quantitative Structure-Activity Relationship (QSAR) modeling, which aims to establish a mathematical correlation between the chemical structure of a compound and its biological activity. farmaciajournal.comanalis.com.my
While direct QSAR studies on this compound are not extensively documented, the broader class of thiourea derivatives has been the subject of significant computational investigation for various therapeutic applications. researchgate.netfarmaciajournal.comsciencepublishinggroup.com These studies serve as a blueprint for how TMTU could be evaluated. For instance, QSAR analyses have been performed on thiourea derivatives to identify the structural features essential for their activity as antimalarial, anticancer, and anti-Acanthamoeba agents. analis.com.mysciencepublishinggroup.com Such studies often employ DFT to calculate molecular descriptors (e.g., electronic energies, dipole moments, and molecular orbital shapes) that are then used to build the QSAR model. researchgate.netsciencepublishinggroup.com The resulting models can predict the activity of new, untested compounds, thereby guiding the synthesis of more potent and selective drug candidates. nih.govfarmaciajournal.com
Key insights from these computational studies on thiourea derivatives include:
Identification of Bioactivity-Related Descriptors: QSAR models have shown that properties like the Lowest Unoccupied Molecular Orbital (LUMO) energy and specific electronic and shape indices play a crucial role in the antimalarial activity of certain thiourea derivatives.
Prediction of Bioavailability: Computational models can predict physicochemical properties like the partition coefficient (logP), which suggests how a compound might be absorbed and distributed in the body. farmaciajournal.com For some thiourea derivatives, calculated logP values indicated promising bioavailability. farmaciajournal.com
Anticancer Activity Modeling: DFT-based QSAR studies on thiourea derivatives have been used to predict their antiproliferative activity against cancer cell lines like HepG2. sciencepublishinggroup.com
These established computational frameworks could be readily applied to this compound to explore its potential pharmacological activities.
Computational Approaches in Materials Design
In materials science, computational methods are crucial for predicting the properties of new materials and understanding structure-property relationships at the atomic level. liverpool.ac.ukmpie.dersc.org For this compound, theoretical investigations have been instrumental in characterizing its fundamental properties and guiding its application in functional materials.
Fundamental Polymorph Analysis this compound is known to exist in two different polymorphic forms, I and II. A combined experimental and computational study has elucidated their structures and thermodynamic relationship. Polymorph I crystallizes in the monoclinic space group P2₁/c, while polymorph II uses the alternative P2₁/n setting. Theoretical calculations, supported by experimental data, have established that polymorph II is the more thermodynamically stable form at ambient temperature.
DFT calculations are often employed to understand the energetics of different polymorphic forms. nih.govchemrxiv.orgrsc.orgarxiv.org While van der Waals-inclusive DFT can sometimes face challenges in accurately predicting the stability of conformational polymorphs, it remains a vital tool for analyzing crystal structures and reaction energies. nih.govrsc.org
Table 1: Selected Molecular Dimensions for this compound (Polymorph II)
| Bond Lengths (Å) | Bond Angles (°) | ||
|---|---|---|---|
| Atoms | Length | Atoms | Angle |
| C2–S1 | 1.7032 | N3–C2–N1 | 117.02 |
| C2–N1 | 1.3481 | N3–C2–S1 | 120.25 |
| C2–N3 | 1.3480 | N1–C2–S1 | 122.73 |
| N1–C11 | 1.4626 | C2–N1–C11 | 120.98 |
| N1–C12 | 1.4634 | C2–N1–C12 | 120.64 |
| N3–C31 | 1.4543 | C2–N3–C31 | 123.40 |
Data sourced from crystallographic studies, providing a precise geometric description of the molecule in its stable crystalline form.
Applications in Advanced Materials
Precursors for Conductive Aluminium Films: Computational studies have been integral to the development of novel aluminium precursors for creating conductive patterns. ucl.ac.uk Research has explored using various thiourea derivatives, including this compound, as ligands in tris(thioureide) aluminium(III) compounds. ucl.ac.uk The goal is to design precursors that decompose at low temperatures to form zerovalent aluminium. DFT calculations help elucidate the relationship between the molecular structure of the precursor and its thermal decomposition profile, which is critical for optimizing the deposition process. ucl.ac.uk By systematically varying the steric bulk on the thiourea ligands, researchers can tune the material's properties. ucl.ac.uk
Table 2: Thiourea Ligands Investigated for Aluminium Precursors
| Ligand Code | Ligand Name |
|---|---|
| L1H | 1,1,3-Trimethylthiourea |
| L2H | 3-Ethyl-1,1-dimethylthiourea |
| L3H | 3-Isopropyl-1,1-dimethylthiourea |
| L4H | 1,1-Dimethyl-3-phenylthiourea |
| L5H | 1,1-Diethyl-3-methylthiourea |
| L6H | 1,1,3-Triethylthiourea |
A series of substituted thiourea ligands used to evaluate the effect of steric bulk on the decomposition temperatures of aluminium precursors. ucl.ac.uk
Additives for Perovskite Solar Cells: N-trimethylthiourea (referred to as 3T) has been successfully used as a bifunctional ligand additive in the fabrication of tin-based perovskite solar cells. researchgate.net The performance of these solar cells is highly dependent on the quality of the perovskite film, such as Formamidinium Tin Iodide (FASnI₃). researchgate.net Computational studies, particularly DFT, are essential for understanding how additives interact with the perovskite surface to passivate defects and control crystallization. oaepublish.com The addition of this compound was found to significantly improve the morphology and texture of the FASnI₃ films by helping to spread and join the individual crystal grains. researchgate.net This leads to a reduction in defects, a longer charge-carrier lifetime, and ultimately, higher power conversion efficiency and stability for the solar cells. researchgate.netumich.edunih.gov The theoretical understanding of these interactions is key to methodically designing new additives to enhance perovskite solar cell longevity and performance. oaepublish.comumich.edu
Pharmacological and Biological Research Applications of Trimethylthiourea Derivatives
Antioxidant Activities and Mechanisms of Action
Thiourea (B124793) derivatives are recognized for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. The sulfur and nitrogen atoms within the thiourea scaffold are key to this activity. The antioxidant mechanism often involves the transfer of a hydrogen atom from the antioxidant to a free radical, a process known as the hydrogen atom transfer (HAT) mechanism. Another potential pathway is the single electron transfer-proton transfer (SETPT), where an electron is first transferred to the radical, followed by a proton. frontiersin.org The specific mechanism can be influenced by the solvent environment. frontiersin.org
Thiol-based antioxidants, a category that includes thiourea derivatives, play a crucial role in cellular redox reactions by regulating disulfide bonds in proteins. mdpi.com They can reduce reactive oxygen species (ROS) to less harmful substances, undergoing oxidation to disulfides in the process. mdpi.com Furthermore, the nitrogen and sulfur atoms in the core structure of thieno[2,3-d]pyrimidine (B153573) derivatives, which share similarities with thiourea compounds, suggest potential antioxidant activity through these mechanisms. frontiersin.org
Anticancer Potential and Cytotoxic Mechanisms
The anticancer potential of thiourea derivatives has been a significant area of investigation. Studies have demonstrated that substituted thiourea derivatives can exhibit considerable cytotoxic activity against various cancer cell lines. For instance, a series of 3-(trifluoromethyl)phenylthiourea (B159877) analogs were found to be highly cytotoxic against human colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cancer cells, with some derivatives showing greater efficacy and selectivity than the conventional chemotherapy drug cisplatin. nih.gov
The mechanisms underlying their cytotoxic action often involve the induction of apoptosis (programmed cell death). For example, certain 3-(trifluoromethyl)phenylthiourea derivatives have been shown to be potent inducers of late-stage apoptosis in colon cancer cell lines. nih.gov In addition to apoptosis, some thiourea compounds have been found to inhibit the secretion of interleukin-6 (IL-6), a cytokine involved in inflammation and cancer progression, in colon cancer cells. nih.gov
A bioassay conducted by the National Toxicology Program on a mixture containing 80% trimethylthiourea and 15% dimethylthiourea revealed that dietary administration was carcinogenic in female Fischer 344 rats, leading to follicular-cell carcinomas of the thyroid. However, the evidence was not sufficient to establish carcinogenicity in male rats or in mice of either sex.
Antiviral Activity and Mechanisms of Inhibition (e.g., against Human Cytomegalovirus)
Research into the antiviral properties of thiourea derivatives has shown promise, particularly against human cytomegalovirus (HCMV). HCMV is a significant pathogen, especially in immunocompromised individuals, and the development of new antiviral agents is crucial due to the emergence of drug resistance. researchgate.netmdpi.com
One study identified a thiourea derivative, designated 147B3, that inhibits the infection of both HCMV and herpes simplex virus type 1 (HSV-1). researchgate.net The mechanism of action for this compound appears to involve the targeting of viral transactivators, which are proteins that regulate the expression of viral genes. Specifically, 147B3 was found to reduce the expression of early and late viral gene products and inhibit the activation of viral early gene promoters that are dependent on the HCMV IE2 protein. researchgate.net Furthermore, resistance to this compound in HSV-1 was linked to mutations in the ICP4 gene, which encodes a key viral transcriptional factor. researchgate.net
Another novel thiourea small molecule, CFI02, has been identified as a potent and selective inhibitor of HCMV. nih.gov Its mechanism of action is distinct, targeting an early stage of the viral replication cycle by inhibiting the fusion of the virion envelope with the cell plasma membrane. nih.gov This inhibition is mediated through the targeting of the viral envelope glycoprotein (B1211001) B, a crucial component for viral entry. nih.gov
Antibacterial and Antifungal Studies
The antimicrobial properties of thiourea derivatives have been explored against a range of bacterial and fungal pathogens. These compounds have shown potential as antibacterial and antifungal agents, with their activity often dependent on their specific chemical structures.
In terms of antibacterial activity, some thiourea derivatives have demonstrated inhibition against both Gram-positive and Gram-negative bacteria. For example, certain analogs of 1-allyl-3-benzoylthiourea (B5185869) exhibited weak activity against a methicillin-resistant Staphylococcus aureus (MRSA) isolate, with minimum inhibitory concentration (MIC) values of 1000 μg/mL. nih.gov The lower lipid content in the cell wall of Gram-positive bacteria like MRSA may allow for easier penetration of such active compounds. nih.gov
In the realm of antifungal research, various thiourea derivatives have been tested against pathogenic fungi. For instance, tri- and tetra-thioureido amino derivatives have shown activity against different Candida species. The antifungal efficacy was found to be influenced by factors such as molecular branching and the level of alkylation in the compounds. nih.gov Thiourea derivatives of 2-thiophenecarboxylic acid have also been evaluated, with some showing notable inhibitory effects on the growth of Candida auris biofilms and microbial adherence. frontiersin.org
Metabolic Bioactivation and Toxicity Mechanisms of Thiourea Compounds
The metabolism of thiourea compounds is a critical factor influencing their biological activity and potential toxicity. The process of biotransformation, primarily occurring in the liver, can lead to either detoxification or bioactivation, where a less toxic compound is converted into a more reactive and potentially toxic metabolite. up.ptnih.gov
For thiourea and its derivatives, metabolic activation is often mediated by enzymes such as flavin-containing monooxygenases (FMOs) and cytochrome P450 (CYP) systems. nih.gov This process typically involves S-oxygenation of the thiocarbonyl group, leading to the formation of reactive intermediates like sulfenic and sulfinic acids. researchgate.net These reactive metabolites can then interact with cellular macromolecules, leading to toxicity.
The oxidation of this compound, for example, has been shown to proceed through the formation of sulfenic and sulfinic acids. researchgate.net The major pathway at the sulfinic acid stage involves the cleavage of the carbon-sulfur bond, which produces a sulfur-containing leaving group that is subsequently oxidized to sulfate (B86663). A minor pathway can lead to the formation of a stable sulfonic acid intermediate. researchgate.net The toxicity of thiourea compounds is often linked to these reactive intermediates, which can cause cellular damage. Studies have reported oral LD50 values for this compound in rodents, with a dose of 316 mg/kg in rats and 215 mg/kg in mice causing 50% lethality.
Role in Oxidative Stress Research
Thiourea and its derivatives are frequently utilized in oxidative stress research due to their antioxidant properties and their ability to interact with reactive oxygen species (ROS). Oxidative stress arises from an imbalance between the production of ROS and the ability of a biological system to detoxify these reactive products. mdpi.com This imbalance can lead to cellular damage and is implicated in a variety of diseases. nih.gov
Thiourea compounds, with their amino, thiol, and imino groups, can act as antioxidants and growth regulators. nih.gov They have been shown to strengthen antioxidant defense mechanisms in biological systems. For instance, in plants under salt stress, thiourea application has been observed to enhance the activity of antioxidant enzymes like ascorbate (B8700270) peroxidase and reduce markers of oxidative damage such as malondialdehyde. nih.gov The ability of thiourea derivatives to scavenge ROS makes them valuable tools for studying the mechanisms of oxidative damage and the efficacy of antioxidant interventions. mdpi.com The study of how these compounds are oxidized, for example by chlorite (B76162) and chlorine dioxide, provides insights into their reactivity with oxidizing agents and their potential role in mitigating oxidative stress. researchgate.net
Applications of Trimethylthiourea in Advanced Materials Science
Role in Nanostructured Materials Synthesis
The synthesis of nanostructured materials with controlled size, shape, and crystallinity is crucial for their application in various technologies. Trimethylthiourea has demonstrated its utility as a key additive in controlling the crystallization process of these materials.
In the realm of perovskite solar cells, the quality of the perovskite film is a critical determinant of device performance. Research has shown that the introduction of this compound as a bifunctional ligand during the spin coating of formamidinium tin iodide (FASnI3) films significantly enhances their morphology and texture. researchgate.net It facilitates the spreading and joining of individual crystal grains, leading to more uniform and compact films. researchgate.net This improved morphology is associated with a reduction in defect density and an enhancement in the material's optoelectronic properties. The ability of additives like this compound to modulate crystal growth is a significant advancement in the fabrication of high-performance perovskite devices. omu.ac.jptamu.edursc.org The interaction of such additives can retard the crystallization rate, which often leads to improved crystal quality. researchgate.net
The general principle of using additives to control nanoparticle formation is well-established. nih.gov These additives can act as capping agents, surface ligands, or modulators of the reaction kinetics, thereby influencing the nucleation and growth stages of nanoparticle synthesis. oaes.cc While specific studies detailing this compound as a capping agent for a wide range of nanoparticles are emerging, its role in controlling the crystal growth of tin-based perovskite nanostructures provides a strong indication of its potential in the broader field of nanomaterial synthesis. researchgate.net
Table 1: Role of this compound in Nanostructured Material Synthesis
| Application Area | Specific Material | Role of this compound | Observed Outcome | Reference |
| Perovskite Solar Cells | FASnI3 Thin Films | Bifunctional Ligand | Improved film morphology and texture | researchgate.net |
| General Nanomaterial Synthesis | Various | Crystal Growth Modifier | Control over nucleation and crystallization | omu.ac.jptamu.edursc.orgnih.gov |
Application in Polymeric Materials
This compound finds significant application in the synthesis of polymeric materials, particularly in the production of chloroprene (B89495) rubber. Its primary role in this context is as a vulcanization accelerator and a chain transfer agent, which allows for the control of the polymer's molecular weight and, consequently, its physical properties.
Table 2: Application of this compound in Polymeric Materials
| Polymer Type | Role of this compound | Effect on Polymerization/Properties | Reference |
| Chloroprene Rubber | Vulcanization Accelerator | Fast and stable cure, good scorch safety, balanced properties. | mst.dkresearchgate.net |
| Chloroprene-based Polymers | Chain Transfer Agent | Controls molecular weight, affecting physical properties like strength and viscosity. | epo.orgepo.orggoogle.comsco-sakai-chem.comgoogle.com |
Catalytic Applications in Materials Synthesis
The nucleophilic nature of the sulfur atom in the thiourea (B124793) moiety suggests potential catalytic activity for this compound. While extensive research on its direct catalytic applications in materials synthesis is still developing, related compounds and the behavior of this compound in coordination complexes provide strong indications of its potential in this area.
Thiourea derivatives, in general, are recognized for their role as organocatalysts. researchgate.net The catalytic activity often stems from the ability of the thiourea group to act as a hydrogen bond donor, activating substrates in various organic reactions. While many studies focus on chiral thioureas for asymmetric catalysis, the fundamental reactivity of the thiourea core is relevant.
More directly, this compound has been studied for its ability to form complexes with metals, such as cobalt(II). rsc.org In these complexes, this compound acts as a ligand, coordinating to the metal center. This ligand behavior is fundamental to many catalytic processes where the ligand modifies the electronic and steric environment of the metal, thereby tuning its catalytic activity and selectivity. The formation of such complexes suggests that this compound can be employed as a ligand in the synthesis of catalytic materials or act as a precursor for the generation of catalytically active species. For instance, in the context of polymerization, some chemical polymerization initiators utilize thiourea compounds. google.com
Table 3: Potential Catalytic Applications of this compound
| Catalytic Role | Mechanism/Function | Supporting Evidence | Reference |
| Organocatalyst | Potential for nucleophilic catalysis and hydrogen bonding. | General activity of thiourea derivatives. | researchgate.net |
| Ligand in Metal Complexes | Coordinates with metal centers to modify catalytic properties. | Formation of complexes with Cobalt(II). | rsc.org |
| Component in Initiator Systems | Can be part of a chemical polymerization initiator system. | Use of thiourea compounds in polymerization initiation. | google.com |
Functional Materials Design
The design of functional materials with specific optical, electronic, or responsive properties is a cornerstone of modern materials science. This compound has been identified as a component in the formulation of such materials, particularly in the field of optical materials.
A patent for a composition for an optical material lists 1,1,3-trimethylthiourea as a constituent. google.com While the specific function of this compound in this composition is not detailed in the abstract, its inclusion points towards a role in achieving the desired optical properties of the final material. Optical materials are designed to have specific interactions with light, such as transparency, refractive index, or non-linear optical effects. taylorfrancis.comcoherent.com The incorporation of sulfur-containing compounds can influence these properties. The synthesis of functional polymers often involves the copolymerization of monomers with specific functional groups to tailor the material's characteristics. rsc.org
Table 4: this compound in Functional Materials Design
| Functional Material Type | Role of this compound | Potential Effect | Reference |
| Optical Material | Component in the material composition. | Modification of optical properties (e.g., refractive index, transparency). | google.com |
Thin Film Processing
The fabrication of high-quality thin films is essential for a wide range of applications, from electronics to coatings. This compound has been utilized as an additive in solution-based deposition techniques and possesses properties relevant for vapor-phase deposition methods.
In the solution processing of tin-based perovskite thin films, this compound has been employed as an additive to improve film quality. researchgate.netacs.org Its presence in the precursor solution helps to control the crystallization kinetics, leading to smoother and more compact films with fewer defects. This is a critical aspect of thin film processing, as the morphology and microstructure of the film directly impact its performance in devices. mdpi.com The use of additives is a common strategy in chemical bath deposition (CBD) to influence the properties of the deposited films. mdpi.comkashanu.ac.irmdpi.comresearchgate.netaaru.edu.jo
For vapor-phase deposition techniques like Chemical Vapor Deposition (CVD), the vapor pressure of the precursor is a critical parameter. A study has determined the vapor pressure of this compound, providing essential data for its potential use as a precursor in CVD processes. europa.eu The vapor pressure equation was determined to be Y = -4183.2X + 10.244, where Y is the log of pressure in Pascals and X is the inverse of the temperature in Kelvin. europa.eu This information is vital for controlling the deposition rate and film growth in a CVD reactor.
Table 5: this compound in Thin Film Processing
| Deposition Technique | Role of this compound | Key Parameter/Effect | Reference |
| Solution Processing (Spin Coating) | Additive | Improves film morphology and quality of perovskite films. | researchgate.netacs.org |
| Chemical Vapor Deposition (CVD) | Potential Precursor | Vapor pressure has been characterized, enabling its use in CVD. | europa.eu |
Environmental Biogeochemistry and Degradation Pathways of Trimethylthiourea
Degradation in Environmental Compartments (e.g., Soil, Water, Sediment)
The degradation of chemical compounds in the environment is influenced by the distinct properties of soil, water, and sediment. acs.org Processes such as microbial degradation, chemical reactions, and photodegradation are the primary mechanisms driving the transformation of organic substances. fao.org The rate and extent of these processes are affected by environmental factors including temperature, pH, moisture content, organic matter content, and the presence of adapted microbial populations. acs.orgresearchgate.net
For trimethylthiourea, its high water solubility suggests it is likely to be mobile in the environment, particularly in soil and water systems. p2infohouse.org This mobility can influence its distribution and the environmental compartments where degradation is most likely to occur. While specific experimental studies detailing the degradation half-life (DT50) of TMTU in soil and sediment were not found, the general principles of pesticide degradation suggest that its transformation would be governed by both biological and physicochemical processes. fao.org Microbial degradation, in particular, is a key pathway for the breakdown of many organic chemicals in soil and sediment environments. fao.orgmdpi.com In aquatic systems, degradation is influenced by processes like hydrolysis and photolysis, in addition to microbial action. fao.org
Aerobic and Anaerobic Transformation Processes
The presence or absence of oxygen is a critical factor determining the microbial degradation pathways of organic compounds. wikipedia.org
Aerobic Transformation : In the presence of oxygen, microorganisms utilize organic chemicals as a source of energy, leading to their breakdown, often resulting in the formation of carbon dioxide, water, and mineral salts in a process called mineralization. fao.orgmdpi.com
Anaerobic Transformation : In oxygen-depleted environments, such as saturated sediments or anaerobic digesters, a different set of microorganisms degrade organic matter. wikipedia.orgnih.gov The end products of anaerobic degradation typically include methane, carbon dioxide, and various intermediate organic acids, alcohols, and aldehydes. wikipedia.org
Standardized test guidelines, such as OECD 307 for soil and OECD 308 for water-sediment systems, are designed to evaluate the rate and route of degradation under both aerobic and anaerobic conditions. umweltbundesamt.de These studies are essential for identifying major transformation products and determining the persistence of a chemical. However, specific experimental data from aerobic or anaerobic transformation studies for this compound were not available in the reviewed literature. It is known that the biodegradation of sulfur-containing organic compounds can lead to the formation of sulfate (B86663). wikipedia.org
Phototransformation in Aqueous Systems and on Surfaces
Phototransformation, or photolysis, is a degradation process initiated by the absorption of light energy, particularly from sunlight. fao.org This process can be a significant degradation pathway for chemicals present in the upper layers of surface waters or on surfaces exposed to light. taylorfrancis.com The rate of direct photolysis is dependent on the light absorption spectrum of the chemical and its quantum yield (the efficiency with which the absorbed light causes a chemical reaction). mdpi.com
The presence of other substances in water, such as dissolved organic matter or inorganic ions like nitrates, can influence photodegradation rates by either inhibiting the process (e.g., by screening light) or accelerating it (e.g., through sensitization or producing reactive species). mdpi.com While phototransformation is a recognized degradation pathway for many environmental contaminants, specific studies quantifying the phototransformation rate or identifying the photolytic byproducts of this compound were not identified in the searched literature.
Hydrolytic Stability and Pathways
Hydrolysis is a chemical reaction with water that can lead to the breakdown of a substance. fao.org The rate of this process is often highly dependent on pH and temperature. taylorandfrancis.com For this compound, its stability and degradation pathways are significantly influenced by chemical oxidation, which is often followed by hydrolysis.
Studies on the oxidation of TMTU by oxidants like chlorite (B76162) and acidic bromate (B103136) show that the primary site of attack is the sulfur atom. nih.govresearchgate.net This leads to a multi-phase reaction process:
S-Oxygenation : The initial step is the oxidation of the sulfur center to form intermediate species, such as sulfenic and sulfinic acids. nih.govacs.org
Hydrolysis of Intermediates : These oxidized intermediates subsequently undergo hydrolysis. The sulfinic acid, for instance, hydrolyzes to produce trimethylurea (B1211377) and the sulfoxylate (B1233899) anion (SO₂²⁻). nih.govacs.org
Final Oxidation : The highly reducing sulfoxylate anion is then rapidly oxidized to sulfate (SO₄²⁻). nih.govacs.org
The stability of the sulfinic and sulfonic acid intermediates of TMTU is pH-dependent; they are noted to be stable in acidic environments but decompose rapidly in basic conditions. nih.govacs.org The rate of hydrolysis of the sulfonic acid intermediate is reportedly inhibited by acid. nih.govacs.org
| Process | Reactant(s) | Key Intermediate(s) | Final Product(s) | Influencing Factors |
|---|---|---|---|---|
| Oxidative Hydrolysis | This compound, Oxidant (e.g., ClO₂⁻), Water | Sulfenic acid, Sulfinic acid, Sulfonic acid | Trimethylurea, Sulfate (SO₄²⁻) | pH-dependent; intermediates are more stable in acidic conditions. nih.govacs.org |
Assessment of Environmental Persistence
Environmental persistence is a measure of the time a chemical remains in a particular environment before it is degraded. It is a critical property for assessing the potential for long-term exposure and environmental risk. d-nb.info Persistence is typically quantified by the degradation half-life (DT50), which is the time required for 50% of the applied substance to be degraded. fao.orgorst.edu
A chemical's persistence is assessed in different environmental compartments:
Soil: DT50 < 60 days is generally considered not persistent. orst.edu
Water/Sediment Systems: Persistence criteria can vary, but longer half-lives indicate higher persistence. umweltbundesamt.ded-nb.info
For this compound, specific DT50 values from soil, water, or sediment degradation studies were not found in the reviewed literature. Therefore, a formal classification of its persistence cannot be definitively made. However, some sources suggest that persistence is unlikely based on its high water solubility, which can facilitate transport and degradation processes. p2infohouse.org Failure to account for degradation can lead to an overestimation of exposure and risk. nih.gov
Formation and Fate of Transformation Products in the Environment
When a parent compound degrades, it forms transformation products (TPs), which may have different chemical properties and environmental fates. nih.gov The primary transformation pathway documented for this compound is oxidative hydrolysis.
The key transformation products identified from this pathway are:
Trimethylurea : Formed via the hydrolysis of oxidized sulfur intermediates. nih.govacs.org The environmental fate of trimethylurea itself would then be of interest. ontosight.ai
Sulfate : The ultimate fate of the sulfur atom from the thiocarbonyl group after a series of rapid oxidations. nih.govresearchgate.net
This reaction clearly shows the conversion of this compound to trimethylurea and sulfate. The fate of these TPs is important; sulfate is a common inorganic ion in the environment, while trimethylurea would be subject to its own set of degradation processes.
| Parent Compound | Degradation Pathway | Identified Transformation Product(s) | Reference |
|---|---|---|---|
| This compound | Oxidative Hydrolysis | Trimethylurea | nih.govresearchgate.netacs.org |
| This compound | Oxidative Hydrolysis | Sulfate | nih.govresearchgate.netacs.org |
Advanced Spectroscopic and Chromatographic Methodologies for Trimethylthiourea Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure and conformational dynamics of trimethylthiourea in solution. nih.gov Both ¹H and ¹³C NMR are employed to provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.
Theoretical calculations, such as CNDO/2, have been used to predict the most stable conformations of this compound, and these theoretical findings are then compared with experimental NMR data to confirm the equilibrium conformations present in solution. rsc.orgrsc.org The interpretation of chemical shifts and coupling constants from NMR spectra allows researchers to deduce the preferred spatial arrangement of the methyl groups and the thiocarbonyl group. nih.gov This is crucial for understanding how the molecule interacts with its environment. nih.gov
Furthermore, advanced NMR techniques, such as two-dimensional (2D) NMR experiments (e.g., COSY, HSQC, HMBC), can establish connectivity between different atoms, providing unambiguous structural assignments. mdpi.com The use of computational methods to predict NMR chemical shifts, in conjunction with experimental data, has become a powerful tool in the conformational analysis of flexible molecules like this compound. nih.gov
Below is a table summarizing typical NMR data for this compound, although specific values can vary depending on the solvent and temperature. carlroth.compitt.edu
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~2.9 - 3.1 | Singlet | N-CH₃ (dimethyl) |
| ¹H | ~2.8 - 3.0 | Doublet | N-CH₃ (monomethyl) |
| ¹H | ~6.0 - 7.0 | Broad Singlet | N-H |
| ¹³C | ~184 | Singlet | C=S |
| ¹³C | ~40 | Singlet | N-CH₃ (dimethyl) |
| ¹³C | ~31 | Singlet | N-CH₃ (monomethyl) |
| Note: Chemical shifts are approximate and can be influenced by experimental conditions. |
Ultraviolet-Visible (UV/Vis) Spectroscopy for Kinetic Studies
Ultraviolet-Visible (UV/Vis) spectroscopy is a valuable tool for studying the kinetics of reactions involving this compound. ijnrd.org This technique measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which is related to the electronic transitions within a molecule. ijnrd.org Changes in the concentration of this compound or its reaction products over time can be monitored by observing changes in the absorbance at a specific wavelength. thermofisher.comsapub.org
For example, the oxidation of this compound by various agents has been investigated using UV/Vis spectroscopy. researchgate.net By monitoring the disappearance of the UV absorbance characteristic of this compound or the appearance of a new absorption band corresponding to a product, the rate of the reaction can be determined. thermofisher.com This allows for the elucidation of reaction mechanisms and the determination of rate constants. thermofisher.com The proton transfer process of this compound in solution has also been studied using this method. researchgate.net
Mass Spectrometry (MS) and Coupled Techniques (e.g., LC-MS, GC-MS) for Identification and Quantification
Mass spectrometry (MS) is a powerful analytical technique used for the identification and quantification of this compound. nist.gov It works by ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio. The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of the compound, which can be used for its identification. nist.gov
When coupled with chromatographic techniques such as Liquid Chromatography (LC) or Gas Chromatography (GC), the analytical power of MS is significantly enhanced.
LC-MS (Liquid Chromatography-Mass Spectrometry) combines the separation capabilities of HPLC with the detection power of mass spectrometry. wikipedia.org This technique is particularly useful for analyzing this compound in complex mixtures, such as biological or environmental samples. wikipedia.orgmeasurlabs.com LC-MS/MS, a tandem MS approach, offers even greater sensitivity and selectivity for detecting trace amounts of the compound. measurlabs.comrsc.org
GC-MS (Gas Chromatography-Mass Spectrometry) is suitable for the analysis of volatile and semi-volatile compounds. filab.fr While this compound itself may not be sufficiently volatile for direct GC analysis, derivatization techniques can be employed to convert it into a more volatile form. sigmaaldrich.com GC-MS provides excellent separation and identification capabilities for such derivatives. researchgate.net
The National Institute of Standards and Technology (NIST) maintains a spectral library that includes the electron ionization mass spectrum of this compound, which serves as a valuable reference for its identification. nist.gov
High-Performance Liquid Chromatography (HPLC) for Separation and Analysis
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, identification, and quantification of this compound in various samples. wikipedia.orgopenaccessjournals.com HPLC utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. advancechemjournal.com The differential interactions of the components of the sample with the stationary phase lead to their separation. advancechemjournal.com
HPLC methods are widely used in pharmaceutical, environmental, and industrial settings for the analysis of thiourea (B124793) and its derivatives. sielc.com Reversed-phase HPLC, where the stationary phase is non-polar and the mobile phase is polar, is a common mode used for the separation of such compounds. advancechemjournal.com The separated this compound can be detected using various detectors, most commonly a UV detector, as the thiocarbonyl group exhibits UV absorbance. sielc.com The retention time of the compound under specific chromatographic conditions can be used for its identification, while the peak area is proportional to its concentration, allowing for quantification. wikipedia.org
Stopped-Flow Techniques for Rapid Reaction Kinetics
For studying very fast reactions involving this compound that occur on a millisecond timescale, stopped-flow techniques are employed. wikipedia.orgyork.ac.uk This method involves the rapid mixing of two reactant solutions, after which the flow is abruptly stopped, and the reaction progress is monitored spectroscopically, typically through UV/Vis absorbance or fluorescence. core.ac.uknumberanalytics.com
The ability to observe the reaction from its very early stages allows for the detailed investigation of initial reaction rates and the detection of transient intermediates. numberanalytics.comlibretexts.org This is particularly valuable for elucidating complex reaction mechanisms that cannot be resolved using conventional kinetic methods. york.ac.uk The dead time of a stopped-flow instrument, which is the time between mixing and the first observation, is typically in the order of a few milliseconds. core.ac.uklibretexts.org
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state of this compound. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density distribution within the crystal, revealing the exact positions of the atoms.
Research has shown that this compound can exist in different polymorphic forms, which are distinct crystalline structures of the same compound. acs.org For instance, two polymorphs of this compound have been identified:
Polymorph I : Crystallizes in the monoclinic space group P2₁/c. acs.org
Polymorph II : Crystallizes in the monoclinic space group P2₁/n. acs.org
Both polymorphs feature chains of molecules connected by N–H···S═C hydrogen bonds. acs.org The determination of the crystal structure provides invaluable information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physical and chemical properties of the solid material. nih.gov
| Polymorph | Crystal System | Space Group | Molecules per Unit Cell (Z) |
| I | Monoclinic | P2₁/c | 8 |
| II | Monoclinic | P2₁/n | 4 |
Thermogravimetric Analysis (TGA) for Thermal Behavior
Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time. It provides information about the thermal stability and decomposition behavior of this compound.
When heated, this compound will eventually decompose. fishersci.comfishersci.se TGA can determine the temperature at which this decomposition begins and the subsequent mass loss profile. fishersci.com The decomposition of this compound is known to release toxic fumes, including nitrogen oxides (NOx) and sulfur oxides (SOx). chemicalbook.com TGA data can be used to study the kinetics of the decomposition process and to identify the temperature ranges of stability for the compound. researchgate.net
Polymorphism and Solid State Characteristics of Trimethylthiourea
Identification and Characterization of Polymorphic Formsacs.org
Trimethylthiourea is known to crystallize in two distinct polymorphic modifications, designated as Polymorph I and Polymorph II. researchgate.net The identification and characterization of these forms have been accomplished through various analytical techniques.
Initial synthesis and crystallization experiments at room temperature predominantly yield Polymorph II, suggesting it is the more stable form under these conditions. rsc.orgrsc.org Polymorph I, on the other hand, can be obtained through the solidification of the melt. researchgate.netresearchgate.net The two polymorphs can be distinguished by their unique physical properties and analytical signatures. Differential Scanning Calorimetry (DSC) and X-ray powder diffraction (XRPD) are key techniques used to identify and differentiate between the two forms. researchgate.netrsc.orgresearchgate.net
Crystal Structures of Polymorphsacs.org
The two polymorphs of this compound, while chemically identical, possess different crystal lattice arrangements. researchgate.net
Polymorph I crystallizes in the monoclinic space group P2₁/c with eight molecules (Z=8) in the unit cell. researchgate.netrsc.org In contrast, Polymorph II crystallizes in an alternative setting of the same space group, P2₁/n, with four molecules (Z=4) per unit cell. researchgate.netrsc.org
A significant feature of both crystal structures is the formation of molecular chains linked by N–H···S═C hydrogen bonds. researchgate.net However, the nature of these chains differs between the two polymorphs. In Polymorph I, the translational repeat along the chain occurs after four molecules, with the two independent molecules alternating. researchgate.net In Polymorph II, the repeat is shorter, occurring after every two molecules. researchgate.net Furthermore, the interplanar angles between the molecules within these hydrogen-bonded chains show considerable differences between the two forms. researchgate.net Notably, in Polymorph I, one of the hydrogen bonds is significantly non-planar with respect to the N₂C═S acceptor plane. researchgate.netrsc.org
| Property | Polymorph I | Polymorph II |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n |
| Molecules per Unit Cell (Z) | 8 | 4 |
| Hydrogen Bonding | Chains with a four-molecule translational repeat | Chains with a two-molecule translational repeat |
Table 1: Crystallographic Data for this compound Polymorphs researchgate.netrsc.org
Thermodynamic Stability and Metastability of Polymorphsacs.org
The thermodynamic relationship between the two polymorphs of this compound has been established as enantiotropic. researchgate.netrsc.orgrsc.org This means that each form is stable over a specific temperature range, and there exists a transition temperature at which their relative stabilities reverse.
Solvent-mediated conversion experiments have demonstrated that Polymorph II is the thermodynamically stable form at room temperature, while Polymorph I is metastable. researchgate.netrsc.org However, thermal analysis using Differential Scanning Calorimetry (DSC) reveals that Polymorph I possesses a higher melting point but a lower heat of fusion than Polymorph II. researchgate.netrsc.orgrsc.org This is a classic characteristic of an enantiotropic system, where the higher melting polymorph is the stable form at higher temperatures. rsc.orgrsc.org
Isothermal DSC experiments have pinpointed the thermodynamic transition point to be between 70 and 80 °C. researchgate.net Below this temperature range, Polymorph II is the stable form, while above it, Polymorph I becomes the more stable modification. researchgate.net This experimental finding is in agreement with the transition temperature calculated from the melting enthalpies and melting points of the two polymorphs. researchgate.net The lower density of Polymorph I compared to Polymorph II further supports the observation that Form II is the stable form at lower temperatures, in accordance with the density rule. rsc.orgrsc.org
| Polymorph | Melting Point | Heat of Fusion | Relative Stability at Room Temperature | Relative Stability at High Temperature |
| I | Higher | Lower | Metastable | Stable |
| II | Lower | Higher | Stable | Metastable |
Table 2: Thermodynamic Properties of this compound Polymorphs researchgate.netrsc.orgrsc.org
Kinetic Aspects of Polymorphic Transformationsacs.org
The transformation between the two polymorphs of this compound is significantly influenced by kinetics. Upon heating, the metastable Polymorph I transforms into the stable Polymorph II. researchgate.net This transformation is observed to be a slow process with no detectable energy transfer in the DSC measurements. researchgate.net
Interestingly, the transformation behavior at very low heating rates reveals a more complex kinetic interplay. researchgate.net Under these conditions, Polymorph II is observed to melt first. researchgate.netrsc.org Subsequently, the thermodynamically more stable Polymorph I crystallizes from this melt, before it too melts at its higher melting point. researchgate.netrsc.org This phenomenon of melt-crystallization is critically dependent on the presence of Polymorph I crystals to act as nuclei for the crystallization from the melt of Polymorph II. researchgate.net If mixtures of the two polymorphs are analyzed, both melting events are typically visible in the DSC thermogram. rsc.org
Influence of Crystallization Conditions on Polymorph Selectionacs.org
The specific polymorph of this compound that is obtained is highly dependent on the crystallization conditions. As established through solvent-mediated conversion experiments, crystallization from various solvents at room temperature consistently yields Polymorph II, the thermodynamically stable form under these conditions. rsc.orgrsc.org
In contrast, the crystallization method plays a crucial role in obtaining the metastable Polymorph I. This form has been reproducibly prepared by the solidification of the melt. researchgate.netresearchgate.net This observation is consistent with Ostwald's Rule of Stages, which posits that a metastable form often crystallizes first from a less stable state, such as a melt. rsc.org In this case, Polymorph I crystallizes from the melt at a temperature where it is thermodynamically metastable. rsc.org
Future Research Directions and Emerging Areas
Integration of Experimental and Computational Approaches
A significant future direction lies in the synergistic integration of experimental techniques and computational modeling to predict and understand the behavior of trimethylthiourea. This combined approach has proven effective in elucidating complex molecular dynamics, such as the rotational barriers of the C−N(CH3)2 bond.
A foundational study combined dynamic NMR (DNMR) spectroscopy with quantum chemical methods and molecular dynamics simulations to investigate the solvent's effect on the rotational barrier of TMTU. acs.org Experimental measurements in various deuterated solvents were compared against theoretical calculations using methods like Hartree-Fock (HF), Density Functional Theory (B3LYP, B3LYP-D, M06-2X), and Møller-Plesset perturbation theory (MP2). acs.org The study revealed that for TMTU, the rotational barrier decreases with increased hydrogen bonding, a consequence of the sulfur atom being a poor proton acceptor, which leads to the stabilization of the transition state over the ground state. acs.org
Future research could expand on this by:
Investigating a wider range of solvents and environmental conditions to build more comprehensive predictive models.
Applying higher-level computational methods to refine the accuracy of energy barrier calculations and spectroscopic predictions. uci.edu
Using integrated approaches to study the reaction mechanisms of TMTU, such as its oxidation, which is known to be complex and product-dependent on the oxidant and conditions. researchgate.netresearchgate.net
Table 1: Comparison of Experimental and Computational Findings on TMTU Rotational Barrier
| Parameter | Experimental (DNMR in CD₃OD) | Computational (B3LYP) |
|---|---|---|
| Rotational Barrier (ΔG‡) | 10.5 ± 0.3 kcal/mol acs.org | Varies by method acs.org |
| Effect of Hydrogen Bonding | Barrier decreases acs.org | Stabilizes transition state acs.org |
Exploration of Novel Catalytic Systems
This compound and its derivatives are emerging as important components in various catalytic systems, a field ripe for further exploration. Its traditional use as a vulcanization accelerator in the rubber industry highlights its ability to participate in and modify chemical processes. epa.gov
Emerging applications include:
Perovskite Solar Cells (PSCs): TMTU has been successfully used as a bifunctional ligand additive in the fabrication of tin-based lead-free perovskite solar cells. acs.orgresearchgate.net Its introduction during the spin-coating process of formamidinium tin iodide (FASnI₃) films significantly improves film morphology and texture. acs.org This leads to enhanced charge-carrier lifetimes and higher power conversion efficiencies. acs.orgrsc.org Future work will likely focus on optimizing TMTU concentration, exploring similar thiourea (B124793) derivatives, and elucidating the precise mechanism of its interaction with the perovskite precursors to further boost efficiency and stability. acs.orgoaepublish.comresearchgate.net
Organocatalysis: Thioureas are known organocatalysts. The enhanced stereoselectivity in certain copper-catalyzed reactions through the use of this compound suggests its potential as a ligand or co-catalyst in asymmetric synthesis. mdpi.com Further research could involve designing chiral TMTU derivatives for novel stereoselective transformations and exploring its utility in multicomponent reactions for the efficient synthesis of complex heterocyclic compounds. rsc.org
Adaptive Catalysis: Research into CO₂-responsive materials has shown that amine-functionalized surfaces can switch catalytic selectivity. nih.gov Given TMTU's structure, future studies could explore its potential incorporation into smart catalytic systems where its activity can be toggled by external stimuli like pH or temperature.
Development of Advanced Analytical Techniques
While standard analytical methods like thin-layer chromatography and NMR have been used to characterize this compound, there is a need to develop more advanced and sensitive techniques for its detection and quantification. nih.gov This is particularly important for its use in materials science, environmental monitoring, and biological studies.
Future research in this area should focus on:
Hyphenated Chromatographic Techniques: Developing methods using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS). mdpi.com Such techniques would offer high selectivity and sensitivity for quantifying TMTU in complex matrices like perovskite films, biological tissues, or environmental samples.
Advanced Spectroscopic Methods: Employing techniques like two-dimensional NMR spectroscopy to better resolve signals and elucidate the structure of TMTU-containing complexes or metabolites. niscpr.res.in
High-Throughput Screening: Adapting analytical methods for high-throughput screening, which would be beneficial in catalysis and materials science research for rapidly evaluating the effects of different TMTU derivatives or concentrations. niscpr.res.in The development of these methods is crucial for quality control in industrial applications and for monitoring potential environmental contamination. ijnrd.org
Deeper Understanding of Structure-Activity Relationships in Biological Systems
The fundamental principle of structure-activity relationships (SAR) posits that a molecule's chemical structure dictates its biological activity. wikipedia.orgcollaborativedrug.com For this compound, a bioassay conducted by the National Toxicology Program (NTP) indicated its potential as a thyroid follicular cell carcinogen in rats. nih.govepa.gov This finding provides a critical starting point for more in-depth SAR and Quantitative Structure-Activity Relationship (QSAR) studies.
Future research should aim to:
Develop Predictive QSAR Models: Systematically synthesize and test a series of TMTU derivatives with varied substitutions to build robust QSAR models. These models could correlate specific structural features (e.g., N-alkylation, steric and electronic properties) with toxicological endpoints. nih.govwm.edu
Elucidate Mechanisms of Action: Combine computational docking studies with in vitro bioassays to identify the molecular targets of TMTU in biological systems. Understanding how TMTU interacts with key enzymes or receptors can explain its observed toxicity and guide the design of safer alternatives for industrial use.
Comparative Toxicogenomics: Analyze the gene expression profiles in cells or tissues exposed to TMTU and structurally related compounds. This can help identify the toxicity pathways and provide a mechanistic basis for the observed SAR.
Sustainable Synthesis and Environmental Remediation Strategies
As with many industrial chemicals, future research must address the sustainability of this compound's lifecycle, from its synthesis to its environmental fate.
Key areas for future investigation include:
Green Synthesis Routes: Developing more environmentally friendly methods for synthesizing TMTU. This could involve using greener solvents, employing catalytic methods to reduce energy consumption and waste, or exploring bio-based starting materials. ucl.ac.uk Microwave-assisted synthesis, for instance, is a promising green technology that could be adapted for thiourea production. rsc.org
Biodegradability Studies: Conducting comprehensive studies on the biodegradability of TMTU in various environmental compartments (soil, water). Understanding its persistence and degradation pathways is essential for assessing its environmental impact. wikipedia.org
Remediation Technologies: Investigating and developing effective remediation strategies for TMTU-contaminated sites. This could involve bioremediation approaches using microorganisms capable of degrading thioureas or physicochemical methods like advanced oxidation processes. Research into constructed wetlands has shown potential for treating water contaminated with other organic compounds and could be explored for TMTU. epa.gov The use of TMTU in sustainable technologies like lead-free solar cells also aligns with broader environmental goals. oaepublish.com
Q & A
Q. What experimental methods are recommended for characterizing the thermodynamic stability of trimethylthiourea polymorphs?
To assess thermodynamic stability, use differential scanning calorimetry (DSC) to measure melting points and enthalpy changes between polymorphs. Pair this with powder X-ray diffraction (PXRD) to confirm structural differences. For kinetic stability, conduct isothermal crystallization experiments at varying temperatures and monitor phase transitions via time-resolved PXRD. Ensure environmental controls (humidity, pressure) to isolate thermodynamic variables. Critical analysis should compare experimental data with computational models (e.g., density functional theory) to validate hypotheses about stability hierarchies .
Q. How can researchers validate the purity of synthesized this compound for spectroscopic studies?
Employ a multi-technique approach:
- Chromatography : Use HPLC or GC-MS to detect organic impurities.
- Spectroscopy : Compare NMR and IR spectra with literature data (e.g., NÄTHER et al., 2013) to identify functional groups and rule out side products.
- Elemental Analysis : Confirm molecular composition (C, H, N, S) within ±0.3% deviation.
Document inconsistencies and recalibrate synthetic protocols (e.g., reaction time, solvent ratios) iteratively to address contamination sources .
Advanced Research Questions
Q. How do kinetic factors dominate over thermodynamic control in this compound polymorphic transformations?
Design a study combining:
- In Situ Monitoring : Use synchrotron-based PXRD to track real-time phase transitions under controlled thermal gradients.
- Rate Calculations : Apply the Avrami equation to model crystallization kinetics and identify rate-limiting steps (e.g., nucleation vs. growth).
- Computational Modeling : Compare activation energies of polymorphic pathways using molecular dynamics simulations.
NÄTHER et al. (2013) observed that metastable polymorphs persist due to high kinetic barriers, even when thermodynamically unfavorable. Address contradictions by testing solvent-mediated transformations to isolate kinetic effects .
Q. What methodologies resolve contradictions between computational predictions and experimental data on this compound’s molecular interactions?
For discrepancies in hydrogen bonding or π-hole interactions (e.g., NZIKO & SCHEINER, 2016):
- Experimental Validation : Use X-ray crystallography to resolve electron density maps and compare with DFT-calculated geometries.
- Sensitivity Analysis : Vary computational parameters (basis sets, solvation models) to assess their impact on interaction energies.
- Error Propagation : Quantify uncertainties in experimental measurements (e.g., bond lengths ±0.01 Å) and computational approximations. Publish raw data and code to enable reproducibility .
Q. How can researchers design a robust protocol to study this compound’s reactivity under ambient vs. controlled atmospheric conditions?
- Controlled Environment : Use a glovebox for oxygen-/moisture-sensitive experiments, and validate conditions with in-line sensors.
- Comparative Kinetics : Conduct parallel reactions under ambient and inert atmospheres, monitoring via UV-Vis or Raman spectroscopy.
- Statistical Design : Apply factorial experiments to isolate variables (e.g., humidity, temperature). Reference ICH guidelines (e.g., E3) for data integrity and reporting standards .
Methodological Frameworks
Q. What strategies ensure ethical and statistically rigorous data collection in this compound studies?
- Sample Size Justification : Use power analysis to determine minimum replicates, ensuring p < 0.05 and effect size >0.7.
- Blinding : Implement double-blind protocols for spectral analysis to reduce bias.
- Data Triangulation : Cross-validate results using independent techniques (e.g., DSC, NMR, computational modeling). Adhere to ethical guidelines for data transparency and source attribution .
Q. How should researchers address conflicting results in this compound’s spectroscopic data across studies?
- Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., NÄTHER et al., 2013; NZIKO & SCHEINER, 2016) and assess variability using ANOVA.
- Reproducibility Tests : Replicate key experiments under identical conditions, documenting all parameters (e.g., solvent purity, instrument calibration).
- Peer Review : Submit raw datasets for independent validation via platforms like Zenodo or Figshare .
Critical Analysis and Reporting
What criteria define a high-quality research question for this compound studies?
A strong question must be:
- Specific : Focused on a single variable (e.g., "How does solvent polarity affect this compound’s crystallization kinetics?").
- Complex : Requires synthesis of primary data and literature (e.g., reconciling polymorphic stability with molecular dynamics).
- Actionable : Feasible within resource constraints, with clear metrics for success (e.g., ΔH values, phase-transition rates) .
Q. How can researchers critically evaluate limitations in this compound experimental designs?
- Error Budgeting : Quantify uncertainties in measurements (e.g., ±0.1°C in DSC) and their impact on conclusions.
- Negative Controls : Include experiments without catalysts/reactants to identify background noise.
- Peer Feedback : Present preliminary data to interdisciplinary teams to uncover blind spots (e.g., overlooked environmental factors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
